molecular formula C16H19N5O4S B2821967 N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396792-37-2

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2821967
CAS No.: 1396792-37-2
M. Wt: 377.42
InChI Key: WJJWUHALIKRDCL-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a morpholine group, a carboxamide group, and a phenyl ring bearing a methylsulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with morpholine.

    Attachment of the Phenyl Ring: The phenyl ring with a methylsulfonamido group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the phenyl ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonamido group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamides and pyridazines.

    Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides and pyridazines have shown efficacy.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group suggests potential inhibition of enzymes that utilize sulfonamide substrates, while the pyridazine ring could interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide, are well-known for their antibacterial properties.

    Pyridazines: Compounds like pyridazine derivatives are studied for their potential in treating cardiovascular diseases and cancer.

    Morpholine Derivatives: These compounds are used in various applications, including as corrosion inhibitors and pharmaceuticals.

Uniqueness

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, while the sulfonamide and pyridazine groups provide specific interactions with biological targets.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-26(23,24)20-13-4-2-3-12(11-13)17-16(22)14-5-6-15(19-18-14)21-7-9-25-10-8-21/h2-6,11,20H,7-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJWUHALIKRDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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